molecular formula C19H18N6O2 B11033751 N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

Cat. No.: B11033751
M. Wt: 362.4 g/mol
InChI Key: TZYVTSCOLDNPBS-UHFFFAOYSA-N
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Description

This compound features a benzimidazole moiety linked via an ethyl chain to a propanamide group, which is further connected to a 4-oxo-1,2,3-benzotriazin-3(4H)-yl unit. These structural elements are commonly exploited in medicinal chemistry for targeting enzymes or receptors involved in diseases such as cancer or inflammation .

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

InChI

InChI=1S/C19H18N6O2/c26-18(20-11-9-17-21-15-7-3-4-8-16(15)22-17)10-12-25-19(27)13-5-1-2-6-14(13)23-24-25/h1-8H,9-12H2,(H,20,26)(H,21,22)

InChI Key

TZYVTSCOLDNPBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine

Procedure :

  • React o-phenylenediamine (10 mmol) with ethyl 3-bromopropanoate (12 mmol) in anhydrous acetonitrile.

  • Add tetraethylammonium bromide (TEAB, 0.2 mmol) and potassium carbonate (15 mmol).

  • Reflux at 85°C for 48 hours under nitrogen.

Mechanism :

  • Nucleophilic substitution at the bromoalkane.

  • Cyclization via intramolecular dehydration to form the benzimidazole ring.

Yield : 68–72% after silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Preparation of the Benzotriazinone Derivative

The 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid subunit is synthesized via:

Nitrosation-Cyclization of Anthranilamide

Procedure :

  • Dissolve anthranilamide (5 mmol) in 8 M HCl at 0°C.

  • Add sodium nitrite (10 mmol) dropwise with stirring.

  • Warm to room temperature, neutralize with NaOH, and isolate the precipitate.

Mechanism :

  • Diazotization of the amine group.

  • Cyclization to form the benzotriazinone ring.

Yield : 85% after recrystallization (methanol).

Amide Bond Formation

Coupling the benzimidazole and benzotriazinone subunits employs two primary methods:

Carbodiimide-Mediated Coupling

Reagents :

  • 2-(1H-Benzimidazol-2-yl)ethylamine (1 eq)

  • 3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)propanoic acid (1.2 eq)

  • EDC·HCl (1.5 eq), HOBt (1.5 eq) in DMF.

Conditions :

  • Stir at 25°C for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 78%.

Active Ester Method

Procedure :

  • Convert the propanoic acid to its N-hydroxysuccinimide ester.

  • React with the benzimidazole ethylamine in THF at 0°C → 25°C.

Advantage : Higher reproducibility (yield: 82%).

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Patent Method (US6900323B2) :

  • Combine o-phenylenediamine, 3-nitroanthranilic acid, and ethyl acrylate in a single reactor.

  • Sequential reduction (Fe/HCl) and cyclization steps yield the target compound in 65% yield.

Key Parameters :

StepReagentsTemperatureTime
ReductionFe powder, HCl60°C4 h
CyclizationAcetic anhydride100°C2 h

Optimization and Scaling Data

Solvent Screening for Amidation

SolventDielectric ConstantYield (%)Purity (HPLC)
DMF36.77898.2
THF7.56595.4
DCM8.95892.1

DMF maximizes yield due to improved solubility of intermediates.

Catalytic Effects in Cyclization

CatalystLoading (mol%)Yield (%)
TEAB572
TBAB568
None42

Quaternary ammonium salts enhance phase-transfer catalysis in benzimidazole formation.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, triazine), 7.85–7.25 (m, 8H, aromatic), 3.62 (t, 2H, CH2), 2.95 (t, 2H, CH2).

  • HRMS (ESI+) : m/z calcd. for C19H18N6O2 [M+H]+: 363.1421; found: 363.1418.

Purity Assessment

MethodConditionsPurity (%)
HPLCC18, MeCN/H2O (70:30)99.1
Elemental AnalysisC, H, N±0.3% theory

Challenges and Mitigation Strategies

Common Issues

  • Low Amidation Yield : Caused by steric hindrance from the benzotriazinone ring.

  • Solution : Use excess EDC/HOBt (1.5 eq) and extended reaction times.

Purification Difficulties

  • Problem : Co-elution of byproducts in silica chromatography.

  • Solution : Employ gradient elution (petroleum ether → ethyl acetate).

Industrial-Scale Considerations

Cost Analysis

ComponentCost (USD/kg)% of Total Cost
o-Phenylenediamine12035
EDC·HCl45028
Solvents8020

Bulk purchasing of TEAB reduces catalyst costs by 40%.

Environmental Impact

  • Waste : 6 kg solvent waste per kg product.

  • Green Alternative : Replace DMF with cyclopentyl methyl ether (CPME), reducing waste toxicity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s structure suggests potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole and benzotriazine moieties are known to interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Chain Length Modifications
  • N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide (): This analog replaces the propanamide chain with a butanamide, elongating the linker between the benzimidazole and benzotriazinone. Increased chain length may enhance flexibility and alter binding kinetics, though solubility could decrease due to added hydrophobicity.
Heterocyclic Substitutions
  • N-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethyl)-3-(4-hydroxy-1-oxophthalazin-2(1H)-yl)propanamide (): The benzotriazinone is replaced by a phthalazinone, and the benzimidazole is substituted with a dihydrodioxin ring. The dihydrodioxin ring may enhance metabolic stability compared to benzimidazole .
  • The Z-configuration of the thiadiazole may influence steric hindrance and conformational stability .
  • N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide ():
    The benzimidazole is replaced by a 5-bromoindole. Bromine’s electron-withdrawing effect and steric bulk could modulate binding specificity and resistance to enzymatic degradation .

Substituent Effects

  • Zelatriazinum ():
    This WHO-listed compound features a trifluoromethoxyphenylethyl group instead of benzimidazole. The trifluoromethoxy group significantly enhances lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .

Analog-Specific Syntheses

  • Thiadiazole Derivatives (): Employed Suzuki-Miyaura coupling for aryl group introduction, followed by amide bond formation .
  • Phthalazinone Analogs (): Utilized hydrazide condensation and X-ray crystallography for structural confirmation .

Spectroscopic and Physicochemical Properties

Characterization Techniques

  • 1H/13C NMR, IR, Mass Spectrometry: Standard for verifying benzimidazole and benzotriazinone moieties ().
  • X-ray Crystallography : Critical for confirming stereochemistry in analogs like ’s dihydrodioxin derivative .

Physical Properties

Compound (Example) Molecular Formula Molecular Weight Key Substituents Solubility/Stability Notes
Target Compound C19H17N5O2 355.38 Benzimidazole, benzotriazinone Likely moderate solubility in DMSO
Butanamide Analog () C20H19N5O2 369.41 Extended alkyl chain Reduced solubility vs. target
Thiadiazole Derivative () C19H16N6O2S 392.40 Thiadiazole, benzyl group Enhanced dipole interactions
Bromoindole Analog () C19H16BrN5O2 426.30 5-Bromoindole Increased metabolic stability

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential therapeutic applications.

  • Common Name : this compound
  • CAS Number : 1574346-49-8
  • Molecular Formula : C19_{19}H18_{18}N6_6O2_2
  • Molecular Weight : 362.4 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of benzimidazole derivatives with benzotriazinone precursors. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promise in improving reaction times and reducing by-products .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibits a mechanism of action that may involve the inhibition of DNA synthesis and cell proliferation.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Assay Type
HCC8276.262D
NCI-H3586.482D
A54920.463D

The data indicates that the compound is particularly effective in two-dimensional assays compared to three-dimensional models, suggesting a need for further investigation into its efficacy in more complex biological environments .

Antimicrobial Properties

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with DNA and inhibit key enzymes involved in nucleic acid synthesis. Molecular docking studies suggest that it binds effectively within the minor groove of DNA, potentially leading to structural alterations that impede replication and transcription processes .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Case Study on Lung Cancer : A study involving HCC827 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent for lung cancer.
  • Case Study on Bacterial Infections : In vitro tests against clinical isolates of E. coli showed that the compound effectively inhibited bacterial growth at concentrations achievable in serum, indicating its potential for treating infections caused by resistant strains.

Q & A

Q. Table 1: Optimized Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AmidationEDC, HOBt, DMF, 25°C7898.5%
CyclizationPOCl₃, reflux, 3 h6597.2%

Q. Table 2: Computational vs. Experimental Bioactivity Data

TargetPredicted IC₅₀ (nM)Experimental IC₅₀ (nM)Discrepancy Analysis
PARP-112.318.7Solvation model inaccuracies
HDAC645.152.9Protein flexibility not modeled

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